

Technical Guide: Certificate of Analysis for Nifedipine-d4

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Compound of Interest

Compound Name: Nifedipine d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Nifedipine-d4. This deuterated analog of Nifedipine is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality control parameters is paramount for ensuring data integrity and accuracy in research and drug development.

Compound Information

Nifedipine-d4 is a stable isotope-labeled version of Nifedipine, a potent calcium channel blocker. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based assays.

Parameter	Specification	Source
Chemical Name	dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate	
Molecular Formula	C ₁₇ H ₁₄ D ₄ N ₂ O ₆	[1]
Molecular Weight	350.36 g/mol	[1]
CAS Number	1219798-99-8	[1][2]
Appearance	Yellow to orange solid	
Solubility	Soluble in Methanol, Acetonitrile, DMSO	

Analytical Data and Specifications

The following tables summarize the typical quantitative data found on a Nifedipine-d4 Certificate of Analysis, ensuring its identity, purity, and quality.

Table 2.1: Identity and Purity

Test	Method	Specification	Typical Result
Identity (¹ H-NMR)	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to molecular weight	Conforms
Purity (HPLC)	High-Performance Liquid Chromatography	≥98%	99.5%
Isotopic Purity	Mass Spectrometry	≥99 atom % D	99.2 atom % D
Residual Solvents	Gas Chromatography (GC)	Meets USP <467> requirements	Conforms

Table 2.2: Physicochemical Properties

Test	Method	Specification
Melting Point	Capillary Method	172-174 °C
Loss on Drying	Thermogravimetric Analysis (TGA)	≤0.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results presented in a CoA.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to assess the chemical purity of Nifedipine-d4 by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 235 nm.
- Injection Volume: 10 μ L.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Full scan mode to determine the molecular ion peak $[M+H]^+$.
- Identity Confirmation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Nifedipine-d4.
- Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to confirm the enrichment of the deuterium isotopes.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the chemical structure of Nifedipine-d4. The absence of signals from the deuterated positions confirms successful labeling.

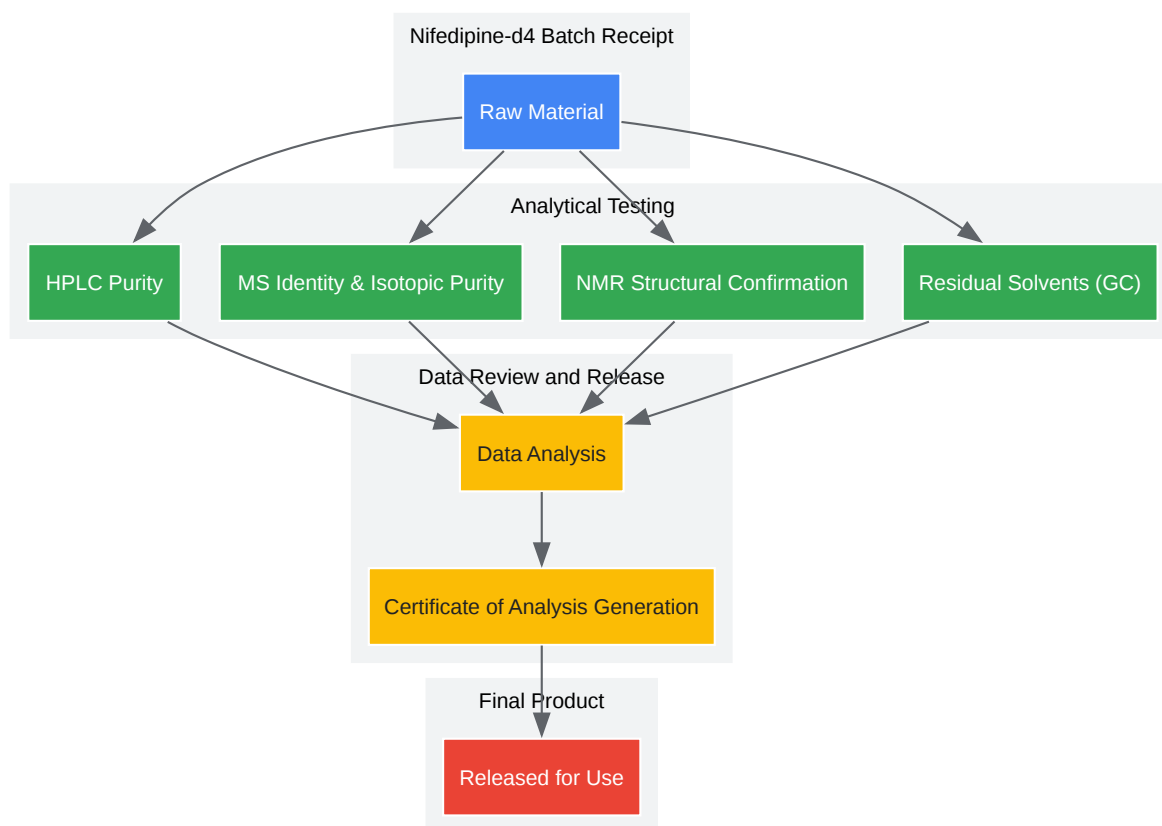
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide-d6 (DMSO-d_6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

- Analysis: The resulting spectrum is compared with the known spectrum of unlabeled Nifedipine to ensure that the signals corresponding to the protons on the 2-nitrophenyl ring are absent or significantly diminished.

Visualizations

4.1. General Quality Control Workflow for Nifedipine-d4

The following diagram illustrates the typical workflow for the quality control analysis of a batch of Nifedipine-d4.

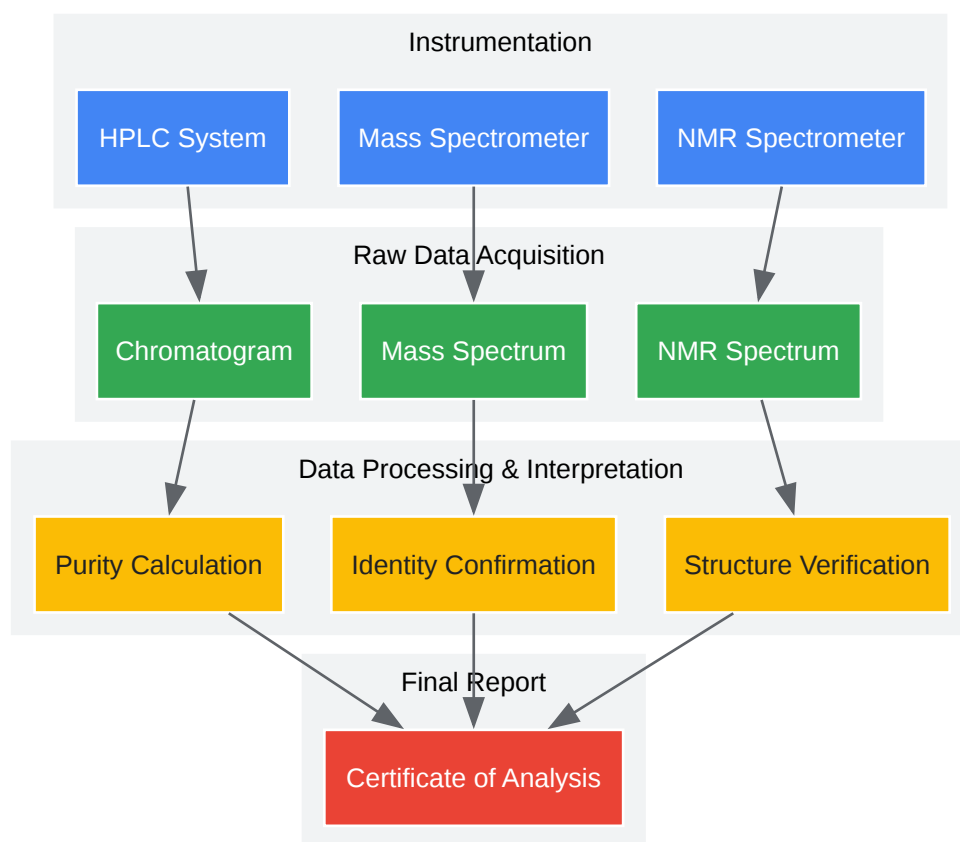


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Figure 1: Nifedipine-d4 Quality Control Workflow.

4.2. Analytical Data Flow for CoA Generation

This diagram shows the logical flow of data from analytical instruments to the final Certificate of Analysis.



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Figure 2: Data Flow for CoA Generation.

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References

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